molecular formula C10H9N3O2 B067763 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid CAS No. 160388-54-5

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No. B067763
M. Wt: 203.2 g/mol
InChI Key: DJXUEFGFCMIONN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid often involves hydrothermal methods or solvothermal conditions that lead to the formation of coordination polymers with diverse structures. For instance, compounds have been synthesized from precursors like 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile and 5-(3,5-di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole under specific conditions to explore the effect of in situ hydrolysis on assembly processes (Deng et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid derivatives has been a subject of study, revealing that these compounds often crystallize in various systems and space groups, showing diverse architectures from mononuclear motifs to complex 3D frameworks. These structures are significantly influenced by factors like the choice of metal ions, the type of coordinating ligands, and the conditions under which synthesis occurs. The structural diversity demonstrates the versatile coordination abilities of the ligands derived from 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (Wang et al., 2014).

Scientific Research Applications

  • Supramolecular Transition Metal Complexes : This compound has been used to synthesize new complexes with transition metals like Zn, Ni, and Co. These complexes have been studied for their crystal structure, Hirshfeld surface analysis, spectroscopic, thermal properties, and photoluminescence properties (Wang et al., 2018).

  • Fungicidal Activity of Triorganotin Compounds : Triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from this compound, have shown good antifungal activities against various pathogens (Li et al., 2010).

  • Synthesis of New Compounds with Medicinal Potential : New compounds with 1,2,4-triazole and 1,2,3,4-tetrazole have been synthesized, indicating the relevance of this compound in medicinal chemistry (Hulina & Kaplaushenko, 2016).

  • Metal Complex Formation : Research on ligands based on 1H-1,2,4-triazole, including compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has shown significant results in metal complex formation, which is crucial in coordination chemistry (Stucky et al., 2008).

  • Supramolecular Assembly : This compound helps in forming a three-dimensional supramolecular structure when combined with copper(II), which is significant in the study of crystallography and molecular interactions (Liu & Han, 2022).

  • Anticancer Potential : Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and shown to exhibit potent inhibitory activities against certain cancer cell lines, presenting a potential for anticancer drug development (Abuelizz et al., 2019).

  • Construction of Metal−Organic Frameworks : The compound is used in creating metal-organic frameworks with various metals, which are important in materials science for their potential applications in catalysis, gas storage, and separation technologies (Zhao et al., 2007).

Future Directions

The results from the study indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of anticancer drug development.

properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXUEFGFCMIONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390254
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

CAS RN

160388-54-5
Record name 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160388-54-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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